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Compound of Interest

Compound Name: 1-Bromo-2-ethynylbenzene

Cat. No.: B014331

Introduction

1-Bromo-2-ethynylbenzene (also known as 2-bromophenylacetylene) is a chemical
compound with the formula CsHsBr.[1] It serves as a valuable building block in organic
synthesis, particularly in cross-coupling reactions to form more complex aromatic structures.
This guide provides a comprehensive overview of the key spectroscopic data for 1-Bromo-2-
ethynylbenzene, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy,
and Mass Spectrometry (MS). The data presented is essential for researchers in chemical
synthesis, materials science, and drug development for compound identification and
characterization.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 1-Bromo-2-ethynylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
For 1-Bromo-2-ethynylbenzene, both *H and 3C NMR provide characteristic signals for the
aromatic and ethynyl protons and carbons.

H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.65-7.55 Multiplet 2H Aromatic protons
7.40-7.20 Multiplet 2H Aromatic protons
3.45 Singlet 1H Ethynyl proton (=C-H)

13C NMR (Carbon-13 NMR) Data

Chemical Shift (6) ppm Assignment
1335 Aromatic C-H
132.8 Aromatic C-H
129.8 Aromatic C-H
127.4 Aromatic C-H
125.0 Aromatic C-Br
122.1 Aromatic C-C=
82.9 Ethynyl C-H (=C-H)
80.7 Ethynyl C-Ar (C=)

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 1-Bromo-2-ethynylbenzene shows characteristic absorption bands for the

aromatic ring and the terminal alkyne.
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Wavenumber (cm~?)

Intensity

Assignment

=C-H stretch (terminal alkyne)

~3300 Strong, Sharp
[2]
~2100 Weak to Medium -C=C- stretch (alkyne)[2]
3100 - 3000 Medium C-H stretch (aromatic)
1600 - 1450 Medium to Strong C=C stretch (aromatic ring)
C-H bend (ortho-disubstituted
~750 Strong o
aromatic ring)
~650 Medium C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

m/z Relative Intensity Assignment
Molecular ion peak (M*, M++2)
180, 182 ~1:1 due to 7°Br and 81Br
isotopes[1][3]
101 High [M-Br]* fragment
75 Moderate Further fragmentation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy

e Sample Preparation: Dissolve approximately 10-20 mg of 1-Bromo-2-ethynylbenzene in
about 0.6-0.7 mL of a deuterated solvent (e.g., CDCI3) in a clean, dry NMR tube.[4]
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Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical
shift referencing (& = 0.00 ppm).[4]

Data Acquisition: Acquire the *H and 3C NMR spectra on a high-field NMR spectrometer
(e.g., 400 or 500 MHz).

'H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay
of 1-2 seconds, and acquisition of 16-32 scans.

13C NMR Parameters: Typical parameters include a 45-degree pulse angle, a relaxation
delay of 2-5 seconds, and acquisition of 1024 or more scans with proton decoupling.

IR Spectroscopy

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small
amount of the compound with dry KBr powder and pressing it into a thin, transparent disk.
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and
allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). For a liquid sample, a
drop can be placed between two salt plates.

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer.

Spectral Range: Scan the sample over the mid-infrared range, typically from 4000 to 400

cm™1,

Background Correction: A background spectrum of the empty sample holder (or pure KBr
pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or through a gas chromatograph (GC-MS) for volatile compounds.[3]

lonization: Electron Impact (El) is a common ionization method for this type of molecule,
typically using an electron beam of 70 eV.[5]
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e Mass Analysis: The ions are separated based on their mass-to-charge ratio using a mass
analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

o Detection: The detector records the abundance of ions at each m/z value to generate the
mass spectrum.

Visualizations
Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like 1-Bromo-2-ethynylbenzene.
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General Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ethynylbenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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